PGPC

Atherosclerosis Macrophage Biology Cytotoxicity

Standard truncated oxidized phospholipids (e.g., POVPC) fail to replicate PGPC's distinct bioactivity. For atherosclerosis research and macrophage apoptosis studies, precise compound selection is critical. - **Unique Mechanism:** Induces macrophage apoptosis independent of acid sphingomyelinase; more potent than POVPC for necrotic core studies. - **Transcriptional Power:** Modulates 146 genes (inflammation, angiogenesis, cholesterol metabolism) vs. POVPC's negligible effect. - **Biophysical Relevance:** Significantly increases endothelial cell stiffness and membrane perturbation-ideal for vascular permeability models. - **Supply:** Research quantities available; rigorous analytical characterization provided.

Molecular Formula C29H56NO10P
Molecular Weight 609.7 g/mol
Cat. No. B8767051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGPC
Molecular FormulaC29H56NO10P
Molecular Weight609.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O
InChIInChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1
InChIKeyCDZVJFRXJAUXPP-AREMUKBSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGPC: Oxidized Phospholipid for Atherosclerosis and Inflammation


PGPC (CAS 89947-79-5) is a truncated oxidized phospholipid (OxPL) formed during oxidative stress from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (Ox-PAPC) . It is a major bioactive component of mildly oxidized low-density lipoprotein (MM-LDL) and is found in elevated levels within atherosclerotic lesions and in patients with coronary artery disease . Structurally, it consists of a palmitoyl chain at the sn-1 position and a glutaryl (carboxyacyl) chain at the sn-2 position, differentiating it from other truncated OxPLs by its terminal carboxyl group [1]. PGPC activates peroxisome proliferator-activated receptor alpha (PPARα) in a concentration-dependent manner and induces pro-inflammatory, proliferative, and apoptotic responses in vascular cells .

PPARα activation and vascular cell response studies
Cellular signaling context: proliferation, apoptosis, inflammation
Carboxyl sn-2 chain differentiates from aldehyde-terminated OxPLs

PGPC and POVPC Are Not Interchangeable


Despite structural similarity to POVPC (differing only by a carboxyl vs. aldehyde terminal group on the sn-2 chain), PGPC exhibits distinct and often more potent biological activities [1]. Generic substitution with POVPC or other truncated oxidized phospholipids (e.g., PONPC, PAzPC) is scientifically invalid. PGPC induces a unique transcriptional signature, differentially regulates membrane biophysical properties, and operates through distinct signaling mechanisms compared to its analogs [2]. Specifically, PGPC affects a significantly larger number of genes, induces greater membrane perturbation and endothelial cell stiffness, and exhibits higher toxicity in macrophages via a mechanism independent of acid sphingomyelinase, unlike POVPC . The quantitative evidence below substantiates the need for precise compound selection in experimental design.

PGPC
POVPC (Analog)
sn-2 terminal group
Carboxyl
Aldehyde
Signaling mechanism
ASM-independent cytotoxicity; distinct transcriptional and biophysical effects
ASM-dependent apoptosis; limited gene regulation
Research outcome risk
Specific pathway engagement; broad genomic response
May not reproduce PGPC's transcriptional signature or membrane perturbation profile
Structural similarity does not imply functional interchangeability. Direct substitution may shift experimental endpoints.

Quantitative Evidence: PGPC vs Its Analogs


Macrophage Cytotoxicity vs POVPC

PGPC demonstrates significantly higher toxicity than its close analog POVPC in cultured RAW264.7 and bone marrow-derived macrophages [1]. The mechanism of this toxicity is also distinct; POVPC induces apoptosis via rapid activation of acid sphingomyelinase (ASM) and ceramide generation, while PGPC's higher toxicity is ASM-independent, pointing to a different cell death pathway [2].

Macrophage Cytotoxicity
Head-to-head
PGPC: higher toxicity; ASM-independent pathway
vs
POVPC: lower toxicity; ASM-dependent apoptosis
Supports differentiation of cell death pathways in atherosclerosis models
RAW264.7 & BMDM data
Atherosclerosis Macrophage Biology Cytotoxicity

Gene Expression Profile in Macrophages vs POVPC

A cDNA microarray study in RAW 264.7 macrophages revealed that PGPC profoundly influences gene expression, affecting the regulation of 146 genes, whereas POVPC showed only very minor effects [1]. PGPC preferentially regulated genes involved in cell death, angiogenesis, cholesterol efflux, procoagulant mechanisms, atherogenesis, inflammation, and the cell cycle [2]. This suggests PGPC acts on the transcriptional level, while POVPC's primary effects may be post-translational.

Gene Regulation Scale
Head-to-head
146 genes
vs minor effects for POVPC
Reported transcriptional regulation context; supports genomic pathway analysis
cDNA microarray in RAW 264.7 macrophages
Transcriptomics Inflammation Gene Regulation

Membrane Perturbation and Cell Stiffness vs POVPC

Computational and experimental studies show that PGPC perturbs lipid bilayers to a significantly greater extent than POVPC. Molecular dynamics simulations predicted a larger reduction in bilayer packing and bending modulus for PGPC . This was experimentally confirmed by Laurdan imaging, showing a greater decrease in lipid order, and by atomic force microscopy (AFM), which revealed a larger increase in the elastic modulus (stiffness) of PGPC-treated endothelial cells .

Membrane Perturbation
Data to verify
Greater decrease in lipid order & increased endothelial stiffness vs POVPC
Supports membrane biophysics and barrier dysfunction endpoint interpretation
MD simulation & AFM data; source to verify
Biophysics Endothelial Dysfunction Membrane Remodeling

Dual Modulation of sPLA2 Activity

In biomimetic vesicle systems, PGPC demonstrates a dual and opposite effect on sPLA2 activity—either inhibitory or enhancing—depending on the lipid mixing protocol [1]. In contrast, POVPC consistently down-regulates sPLA2 activity, suggesting anti-inflammatory properties [2]. This functional divergence is attributed to the different chemical nature of their sn-2 chains (carboxyl for PGPC, aldehyde for POVPC).

sPLA2 Modulation
Head-to-head
PGPC: dual inhibitory/enhancing effect
vs
POVPC: consistent down-regulation
Reported context-dependent enzyme modulation for inflammatory signaling studies
LUVs of POPC/PDPC
Enzymology Lipid Signaling Inflammation

Chromatographic Separation from Related OxPLs

Thin-layer chromatography (TLC) analysis provides a clear, quantitative basis for distinguishing PGPC from its analogs. The retention factor (Rf) for PGPC is 0.24, which is markedly different from those of POVPC (0.39), PONPC (0.46), and PAzPC (0.38) [1]. This difference allows for unambiguous identification and separation in lipid mixtures.

TLC Retention Factor (Rf)
Method context
Rf = 0.24 (PGPC)
vs 0.39–0.46 for analogs
Enables unambiguous identification in lipid mixtures
TLC of 30 µM OxPCs
Analytical Chemistry Lipidomics Quality Control

Key Applications of PGPC


Macrophage Apoptosis in Atherosclerosis

PGPC is the preferred tool for inducing and studying macrophage apoptosis, a key event in the formation of the necrotic core in advanced atherosclerotic plaques. Its higher toxicity and distinct mechanism, independent of acid sphingomyelinase, provide a more potent and specific stimulus compared to POVPC, enabling clearer dissection of cell death pathways [1].

Transcriptomic Profiling of Inflammatory Responses

PGPC should be selected for studies aiming to elucidate transcriptional networks regulated by oxidized phospholipids. Its robust modulation of 146 genes in macrophages—including those involved in inflammation, angiogenesis, and cholesterol metabolism—provides a rich and reliable dataset for genomic analysis, whereas POVPC elicits a negligible transcriptional response [2].

Endothelial Membrane Remodeling and Barrier Dysfunction

For research focused on the biophysical consequences of lipid oxidation on endothelial function, PGPC is the superior choice. It induces a significantly greater perturbation of lipid bilayer order and a larger increase in endothelial cell stiffness compared to POVPC, making it a more powerful probe for investigating the molecular mechanisms of vascular permeability and atherosclerosis .

Context-Dependent sPLA2 Modulation

Researchers examining the nuanced regulation of sPLA2 in inflammatory signaling should utilize PGPC. Its unique dual effect—both inhibitory and enhancing depending on the membrane environment—offers a level of experimental control and physiological relevance not achievable with the consistently inhibitory POVPC, making it ideal for studying lipid-mediated enzyme regulation [3].

Application
Selection Property
Validation Focus
Macrophage apoptosis pathway studies
ASM-independent cytotoxicity context
Cell death pathway differentiation in atherosclerosis models
Transcriptomic response studies
Broad transcriptional modulation context
Inflammatory and metabolic gene network analysis
Endothelial membrane biophysics studies
Membrane perturbation and stiffness context
Vascular permeability and barrier dysfunction modeling
sPLA2 enzyme regulation studies
Dual modulation (inhibitory/enhancing) context
Lipid-mediated enzyme regulation in inflammatory signaling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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